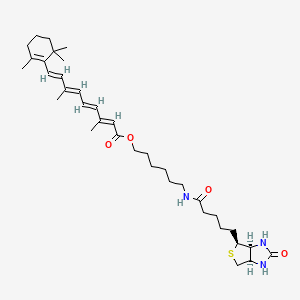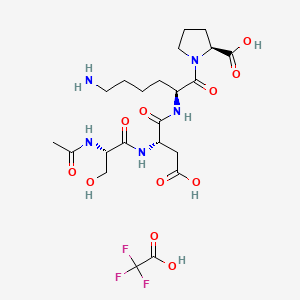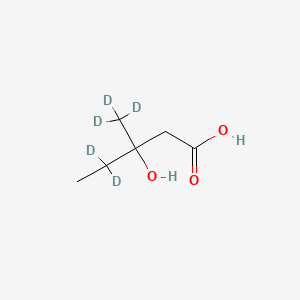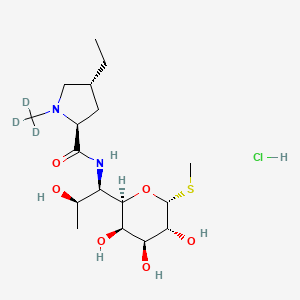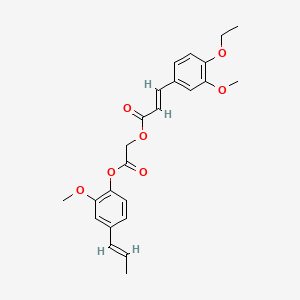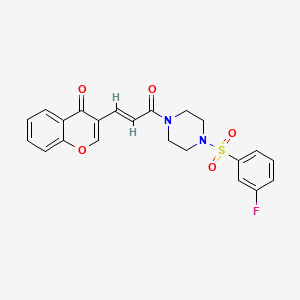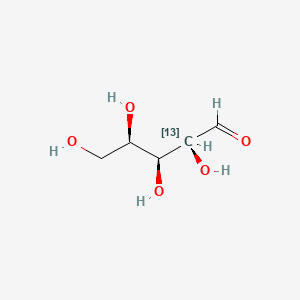
D-Lyxose-13C-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Lyxose-13C-3 is a stable isotope-labeled compound, specifically a 13C-labeled form of D-Lyxose. D-Lyxose is an endogenous metabolite and a rare sugar that is part of the pentose family. It is used primarily in scientific research as a tracer for quantitation during the drug development process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D-Lyxose-13C-3 can be synthesized through the isomerization of D-xylulose using D-lyxose isomerase. This enzyme catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose . The reaction conditions typically involve moderate temperatures and pH levels, with the presence of specific metal ions such as nickel or cobalt to enhance enzyme activity .
Industrial Production Methods
Industrial production of this compound involves the use of biocatalytic processes due to their high specificity, moderate reaction conditions, and sustainability. Enzymatic methods are preferred over chemical synthesis because they are more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
D-Lyxose-13C-3 undergoes various chemical reactions, including:
Oxidation: Conversion to D-lyxonic acid.
Reduction: Conversion to D-lyxitol.
Isomerization: Conversion to D-xylulose.
Common Reagents and Conditions
Oxidation: Typically involves reagents like nitric acid or potassium permanganate under acidic conditions.
Reduction: Often uses sodium borohydride or hydrogen gas with a catalyst.
Isomerization: Catalyzed by D-lyxose isomerase in the presence of metal ions.
Major Products
Oxidation: D-lyxonic acid.
Reduction: D-lyxitol.
Isomerization: D-xylulose.
Applications De Recherche Scientifique
D-Lyxose-13C-3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.
Biology: Helps in understanding metabolic pathways and enzyme activities.
Medicine: Used in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the production of functional sugars and bio-based chemicals
Mécanisme D'action
D-Lyxose-13C-3 exerts its effects primarily through its role as a tracer. The 13C label allows researchers to track the compound’s movement and transformation within biological systems. This helps in elucidating metabolic pathways and understanding the compound’s interaction with various enzymes and molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Xylose: Another pentose sugar, but not labeled with 13C.
D-Xylulose: An isomer of D-Lyxose.
D-Lyxose: The non-labeled form of D-Lyxose-13C-3.
Uniqueness
This compound is unique due to its 13C label, which makes it an invaluable tool for tracing and quantifying metabolic processes. This isotopic labeling provides a distinct advantage in research applications where precise tracking of molecular transformations is required .
Propriétés
Formule moléculaire |
C5H10O5 |
|---|---|
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
(2S,3S,4R)-2,3,4,5-tetrahydroxy(213C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i3+1 |
Clé InChI |
PYMYPHUHKUWMLA-RYINFSMFSA-N |
SMILES isomérique |
C([C@H]([C@@H]([13C@@H](C=O)O)O)O)O |
SMILES canonique |
C(C(C(C(C=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]](/img/structure/B12411055.png)
![1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B12411060.png)

